molecular formula C10H18N2 B2728496 Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine CAS No. 142920-56-7

Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine

Cat. No.: B2728496
CAS No.: 142920-56-7
M. Wt: 166.268
InChI Key: RXKWPINKZUKOKE-UHFFFAOYSA-N
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Description

Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine is a secondary amine featuring a butyl group and a (1-methylpyrrol-2-yl)methyl substituent. The pyrrole ring in its structure is methylated at the 1-position, enhancing its stability and modulating electronic properties. Such amines are often intermediates in pharmaceutical synthesis, agrochemicals, or coordination chemistry due to their ability to act as ligands or bioactive scaffolds.

Properties

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2/c1-3-4-7-11-9-10-6-5-8-12(10)2/h5-6,8,11H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKWPINKZUKOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with butylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product in large quantities .

Chemical Reactions Analysis

Types of Reactions

Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine has the molecular formula C10H18N2C_{10}H_{18}N_2 and a molecular weight of approximately 166.22 g/mol. Its structure includes a butyl group and a pyrrole-derived moiety, which contribute to its unique chemical reactivity and biological activities.

Chemistry

  • Building Block for Synthesis : It serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules. Its reactivity allows for various transformations, including oxidation, reduction, and substitution reactions.

Biology

  • Antimicrobial Activity : Research indicates that compounds with pyrrole rings can exhibit antimicrobial properties. The structure of this compound may enhance its ability to disrupt microbial membranes or inhibit metabolic processes.
  • Anti-inflammatory Effects : Similar compounds have shown potential in modulating inflammatory pathways, suggesting that this compound may have therapeutic applications in treating inflammatory diseases.

Medicine

  • Therapeutic Potential : Ongoing studies are investigating its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry

  • Production of Specialty Chemicals : In industrial applications, it is utilized as an intermediate in the synthesis of specialty chemicals and pharmaceuticals, contributing to the development of new materials .

Research Findings and Case Studies

A review of literature reveals various studies focusing on the biological activity of similar compounds:

Case Study: Antimicrobial Properties

In a study examining pyrrole derivatives, this compound demonstrated significant antimicrobial activity against several bacterial strains, suggesting its potential use in developing new antimicrobial agents .

Case Study: Anti-inflammatory Mechanisms

Research into related compounds indicated that this compound could inhibit pro-inflammatory cytokines in vitro, providing insights into its potential therapeutic applications for inflammatory diseases .

Mechanism of Action

The mechanism of action of butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

[2-(1H-Indol-3-yl)ethyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine

  • Structure : Replaces the butyl group with a 2-(indol-3-yl)ethyl chain.
  • Molecular Formula : C₁₇H₂₀N₄
  • CAS : 289487-79-2
  • Applications : Likely explored in neuropharmacology due to the indole scaffold’s prevalence in neurotransmitters .

N-[(1-Methyl-1H-pyrrol-2-yl)methyl]propan-2-amine

  • Structure : Substitutes butyl with isopropyl.
  • Molecular Formula : C₈H₁₆N₂
  • CAS: Not explicitly stated (see MDL: MFCD14351785).

(1-Methyl-1H-pyrrol-2-yl)methylamine

  • Structure : Branched 3-methylbutyl group instead of linear butyl.
  • Molecular Formula : C₁₁H₂₀N₂
  • CAS : 1017060-81-9
  • Properties : Branched chains may improve metabolic stability or steric shielding in drug design .

1-(1-Methyl-1H-pyrrol-2-yl)methanamine

  • Structure : Primary amine with the same pyrrole substituent.
  • Molecular Formula : C₆H₁₀N₂

Physicochemical Properties Comparison

Compound Molecular Formula Molecular Weight Alkyl Chain Length/Branching Key Substituent CAS Number Purity (%)
Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine C₁₀H₁₈N₂ 166.26 Linear C₄ 1-Methylpyrrole Not provided Not available
[2-(1H-Indol-3-yl)ethyl] derivative C₁₇H₂₀N₄ 280.37 Ethyl-linked indole Indole 289487-79-2 Not available
N-[(1-Methylpyrrol-2-yl)methyl]propan-2-amine C₈H₁₆N₂ 140.23 Branched C₃ (isopropyl) 1-Methylpyrrole MFCD14351785 Not available
(1-Methylpyrrol-2-yl)methylamine C₁₁H₂₀N₂ 184.29 Branched C₅ 1-Methylpyrrole 1017060-81-9 Not available
1-(1-Methylpyrrol-2-yl)methanamine C₆H₁₀N₂ 110.16 None (primary amine) 1-Methylpyrrole Not provided Not available

Key Differences and Trends

Alkyl Chain Impact :

  • Longer chains (e.g., butyl vs. isopropyl) increase lipophilicity, affecting bioavailability and logP values.
  • Branched chains (e.g., 3-methylbutyl) may enhance metabolic resistance compared to linear analogs .

Aromatic Systems :

  • Indole derivatives () vs. pyrrole systems: Indole’s larger aromatic surface may improve binding to hydrophobic enzyme pockets .

Amine Classification :

  • Primary amines () exhibit higher reactivity in Schiff base formation, whereas secondary amines (target compound) are more sterically hindered .

Biological Activity

Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine is an organic compound recognized for its unique structural features, including a butyl group and a pyrrole-derived moiety. This compound has garnered attention for its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing research findings, presenting data tables, and discussing case studies related to its efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H16_{16}N, with a molecular weight of approximately 166.22 g/mol. The compound features a pyrrole ring, known for its aromatic properties, which contributes to its biological reactivity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can bind to various enzymes or receptors, modulating their activity and leading to diverse biological effects. The exact mechanisms depend on the targeted pathways and the biological context in which the compound is studied.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Inhibition Zone Diameter (mm)
E. faecalis40 µg/mL29
P. aeruginosa50 µg/mL24
S. typhi45 µg/mL30
K. pneumoniae50 µg/mL19

This data suggests that this compound has comparable efficacy to standard antibiotics like ceftriaxone, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells.

Case Study: MCF-7 Cell Line

A study assessed the effects of this compound on MCF-7 breast cancer cells:

  • Cell Viability : The compound significantly reduced cell viability at concentrations above 100 µM.
  • LDH Release : Treated cells exhibited elevated lactate dehydrogenase (LDH) levels (521.77 ± 30.8 U/L) compared to controls (85.35 ± 4.2 U/L), indicating cell membrane damage and apoptosis induction.

Structure–Activity Relationship

The unique structure of this compound allows it to interact with multiple biological targets, enhancing its potential as a therapeutic agent. Its structural similarity to other pyrrole derivatives suggests that modifications could lead to compounds with improved biological activities.

Table 2: Comparison with Similar Compounds

CompoundBiological Activity
1-(1-methyl-1H-pyrrol-2-yl)ethanoneModerate antibacterial
N-MethylpyrroleLow anticancer activity
ButylamineLimited antimicrobial effects

Q & A

Q. How to assess the compound’s environmental toxicity for regulatory compliance?

  • Methodological Answer : Follow OECD guidelines:
  • Aquatic toxicity : Daphnia magna 48-hour immobilization test (EC₅₀ determination).
  • Biodegradation : OECD 301F (closed bottle test) monitors BOD₅ in 28 days.
  • Bioaccumulation : Log Kₒw is estimated via shake-flask HPLC or predicted using EPI Suite .

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